2-Bromo-3-fluoro-4,6-dimethylpyridine
Description
2-Bromo-3-fluoro-4,6-dimethylpyridine (CAS: 1803611-84-8) is a halogenated pyridine derivative with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at position 2, a fluorine atom at position 3, and methyl groups at positions 4 and 5. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine-containing motifs into complex molecules. Fluorine’s electron-withdrawing nature and bromine’s role as a leaving group make this compound highly reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-3-fluoro-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTUCLZAALROPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273591 | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-84-8 | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-3-fluoro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4,6-dimethylpyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the selective halogenation of 2,6-dimethylpyridine using bromine and fluorine sources under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-4,6-dimethylpyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Bromo-3-fluoro-4,6-dimethylpyridine finds applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interactions of halogenated pyridines with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-fluoro-4,6-dimethylpyridine exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 2-bromo-3-fluoro-4,6-dimethylpyridine can be contextualized by comparing it to structurally related pyridine derivatives. Below is a detailed analysis:
2-Bromo-3-cyano-4,6-dimethylpyridine (CAS: Not provided)
- Structure: The fluorine at position 3 is replaced by a cyano (-CN) group.
- Physical Properties : Melting point = 116–117°C ; synthesis yield = 96% .
- Reactivity: The cyano group is strongly electron-withdrawing, activating the adjacent bromine for substitution. However, its steric bulk may hinder reactions compared to fluorine.
- Applications : Used as a precursor for further functionalization (e.g., converting -CN to amines or carboxylic acids).
- Spectroscopy : ¹H NMR (δ 7.09 ppm, aromatic H; δ 2.56/2.53 ppm, methyl groups) .
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
- Structure : Lacks the 4,6-dimethyl and 3-fluoro substituents.
- Molecular Formula : C₆H₆BrN .
- Reactivity : The methyl group at position 3 is electron-donating, reducing the electrophilicity of the adjacent bromine. This makes it less reactive in nucleophilic substitutions compared to the fluorinated analog.
- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
2-Bromo-4,6-dimethylpyridine (CAS: 4926-26-5)
- Structure : Lacks the 3-fluoro substituent but retains methyl groups at positions 4 and 6.
- Physical Properties : Melting point = 68°C ; liquid at room temperature .
- Reactivity : The absence of fluorine reduces electron withdrawal at position 3, resulting in slower substitution kinetics.
- Applications : Key intermediate in synthesizing the CCR5 antagonist anibamine .
Research Findings and Trends
- Synthetic Methods: The cyano derivative (2-bromo-3-cyano-4,6-dimethylpyridine) is synthesized via nucleophilic substitution of 3-cyano-4,6-dimethyl-2-pyridinol, achieving a 96% yield . Similar methods may apply to the fluorinated analog, though fluorination often requires specialized reagents (e.g., DAST or Deoxo-Fluor).
- Crystallography Tools : Programs like SHELXL and OLEX2 are widely used for structural elucidation of such compounds, ensuring accurate determination of substitution patterns .
Biological Activity
2-Bromo-3-fluoro-4,6-dimethylpyridine is a brominated and fluorinated derivative of pyridine that has garnered attention for its potential biological activities. This compound is investigated for its applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. This article explores the biological activity of 2-bromo-3-fluoro-4,6-dimethylpyridine, detailing its mechanisms, biochemical properties, and relevant case studies.
The biological activity of 2-bromo-3-fluoro-4,6-dimethylpyridine is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity to biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways essential for cellular function.
- Receptor Modulation: It can interact with cellular receptors, potentially influencing signal transduction pathways.
- Nucleophilic Attack: The brominated pyridine can act as a nucleophile in biochemical reactions, facilitating various transformations within biological systems.
The biochemical properties of 2-bromo-3-fluoro-4,6-dimethylpyridine include:
| Property | Description |
|---|---|
| Solubility | Moderately soluble in organic solvents |
| Stability | Stable under inert conditions; sensitive to moisture |
| Reactivity | Participates in nucleophilic substitution and oxidation reactions |
Brominated pyridines are known to influence cellular metabolism and gene expression through their interactions with cellular signaling pathways.
Biological Activity
Research has indicated that 2-bromo-3-fluoro-4,6-dimethylpyridine exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties: There is growing interest in the potential anticancer activities of this compound. Its structural features may allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects: Some studies have hinted at neuroprotective properties, where the compound could potentially protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several studies have explored the biological activity of related pyridine derivatives, providing insights into the potential effects of 2-bromo-3-fluoro-4,6-dimethylpyridine:
- Study on HIV Integrase Inhibitors: Research into pyridine-containing compounds has shown that modifications can lead to significant antiviral activity against HIV-1 integrase. Similar modifications in 2-bromo-3-fluoro-4,6-dimethylpyridine might enhance its efficacy as an antiviral agent .
- Enzyme Inhibition Studies: Investigations into enzyme inhibition have demonstrated that certain brominated pyridines can effectively inhibit key metabolic enzymes at low micromolar concentrations. This suggests a promising pathway for developing therapeutic agents targeting metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
